molecular formula C11H14ClF2N3 B1476567 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 1994515-29-5

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476567
CAS No.: 1994515-29-5
M. Wt: 261.7 g/mol
InChI Key: CTFASZLURRUTOK-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Processes: This chemical compound has been involved in various synthesis processes. For instance, derivatives of fluoropyrimidines, which are similar in structure to 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine, have been synthesized and studied for their reaction rates and spectral properties (Brown & Waring, 1974). Another research synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, closely related to the compound , highlighting the methodologies and yields in its synthesis (Shen Li, 2012).

Molecular Docking and Biological Activity

  • Cancer Research and Molecular Docking: A study synthesized derivatives of pyrimidine-piperazine, which are structurally related to the compound of interest, and evaluated them against cancer cell lines. Molecular docking was performed, indicating potential anti-proliferative activities (Parveen et al., 2017).
  • Antihypertensive Properties: Research on a molecule structurally similar to this compound, involving Density Functional Theory (DFT), molecular docking, and experimental techniques, suggested its role in hypertension treatment as an alpha-2-imidazoline receptor agonist (Aayisha et al., 2019).

Chemical and Structural Analysis

  • Crystal Structure Analysis: Studies have been conducted to determine the crystal structure of compounds structurally similar to the compound , providing insights into their molecular conformations and potential applications (Kaur et al., 2013), (Odell et al., 2007).

Pharmacokinetics and Drug Development

  • Pharmacokinetics Studies: Research involving compounds similar to this compound has been conducted to understand their pharmacokinetics, which is crucial in drug development. For instance, a study explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors (Teffera et al., 2013).

Properties

IUPAC Name

4-chloro-6-[4-(difluoromethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF2N3/c1-7-15-9(12)6-10(16-7)17-4-2-8(3-5-17)11(13)14/h6,8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFASZLURRUTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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